molecular formula C20H23N3O5S3 B3294434 (Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 887203-82-9

(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

Cat. No. B3294434
CAS RN: 887203-82-9
M. Wt: 481.6 g/mol
InChI Key: KWZDOEPYOMZLJT-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocycles are widely used in medicinal chemistry due to their diverse biological activities . The compound also contains a sulfamoyl group and a tosyl group, which are common functional groups in medicinal chemistry.


Molecular Structure Analysis

The benzo[d]thiazol-2(3H)-ylidene moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing the benzo[d]thiazol-2(3H)-ylidene moiety can undergo various chemical reactions due to the presence of the electron-deficient heterocycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The benzo[d]thiazol-2(3H)-ylidene moiety is known for its high oxidative stability .

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . Compounds containing the benzo[d]thiazol-2(3H)-ylidene moiety could potentially be explored for their anticancer and antibacterial activities .

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S3/c1-3-11-23-17-9-8-16(31(21,27)28)13-18(17)29-20(23)22-19(24)10-12-30(25,26)15-6-4-14(2)5-7-15/h4-9,13H,3,10-12H2,1-2H3,(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDOEPYOMZLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
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(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
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(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
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(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
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(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
Reactant of Route 6
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(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

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